Myeloperoxidase (MPO) Inhibitory Potency: 4-Bromo-2-chloro-3-(difluoromethyl)pyridine Demonstrates Sub-Nanomolar IC50 in Biochemical Assays
In a direct biochemical comparison, 4-bromo-2-chloro-3-(difluoromethyl)pyridine exhibited potent inhibition of myeloperoxidase (MPO) chlorination activity with an IC50 of 1.0 nM [1]. In the same assay platform, recombinant human MPO inhibition was confirmed at 1.40 nM [2]. These values place the compound among the most potent MPO inhibitors reported, although a comparator compound with identical assay conditions was not identified in the available data.
| Evidence Dimension | MPO Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.0 nM |
| Comparator Or Baseline | Comparator data not available in same assay |
| Quantified Difference | Not calculable |
| Conditions | Aminophenyl fluorescein assay measuring MPO chlorination activity after 10 min incubation |
Why This Matters
MPO is a validated therapeutic target in cardiovascular and inflammatory diseases; this potency level supports its use as a lead-like scaffold for MPO inhibitor development.
- [1] BindingDB Entry BDBM50554035 / CHEMBL4790231. MPO inhibition IC50 = 1.0 nM. View Source
- [2] BindingDB Entry BDBM50554035 / CHEMBL4790231. Recombinant human MPO inhibition IC50 = 1.40 nM. View Source
